molecular formula C39H63N5O6S B10781061 [[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide

[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide

Cat. No.: B10781061
M. Wt: 730.0 g/mol
InChI Key: GGKXIITZBSPCQP-IZIWAXSGSA-N
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Description

CGP-38560A is a renin inhibitor that was initially developed by Novartis Pharma AG. It has been studied for its potential therapeutic effects in cardiovascular diseases, particularly in the management of hypertension. The compound works by inhibiting the activity of renin, an enzyme involved in the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .

Preparation Methods

The synthesis of CGP-38560A involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes includes the preparation of CGP-38560 methanesulfonate, which is a well-tolerated renin inhibitor. The compound is synthesized through a series of reactions involving the coupling of specific amino acids and other organic molecules under controlled conditions . Industrial production methods for CGP-38560A would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.

Chemical Reactions Analysis

CGP-38560A undergoes various chemical reactions, primarily involving its interaction with renin and other components of the renin-angiotensin-aldosterone system. The compound is known to cause a dose-dependent decrease in angiotensin II and plasma renin activity, and a dose-dependent increase in active renin . Common reagents and conditions used in these reactions include specific buffers and solvents that maintain the stability and activity of the compound. The major products formed from these reactions are typically related to the inhibition of renin activity and the subsequent decrease in angiotensin II levels.

Scientific Research Applications

CGP-38560A has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying renin inhibition and the development of new antihypertensive agents. In biology and medicine, CGP-38560A has been used in clinical trials to evaluate its efficacy in lowering blood pressure and its potential side effects . The compound’s ability to inhibit renin without affecting other enzymes makes it a valuable tool for studying the renin-angiotensin-aldosterone system and its role in cardiovascular diseases.

Mechanism of Action

The mechanism of action of CGP-38560A involves its binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition leads to a decrease in the levels of angiotensin II, a potent vasoconstrictor, resulting in lower blood pressure . The molecular targets of CGP-38560A include the catalytic site of renin, where it forms hydrogen bonds with key amino acids, thereby stabilizing the enzyme in an inactive conformation. The pathways involved in its mechanism of action are primarily related to the renin-angiotensin-aldosterone system.

Properties

Molecular Formula

C39H63N5O6S

Molecular Weight

730.0 g/mol

IUPAC Name

(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-benzyl-3-tert-butylsulfonylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide

InChI

InChI=1S/C39H63N5O6S/c1-7-8-19-41-37(47)32(27(2)3)23-35(45)33(21-29-17-13-10-14-18-29)43-38(48)34(22-31-24-40-26-42-31)44-36(46)30(20-28-15-11-9-12-16-28)25-51(49,50)39(4,5)6/h9,11-12,15-16,24,26-27,29-30,32-35,45H,7-8,10,13-14,17-23,25H2,1-6H3,(H,40,42)(H,41,47)(H,43,48)(H,44,46)/t30-,32+,33+,34+,35+/m1/s1

InChI Key

GGKXIITZBSPCQP-IZIWAXSGSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C)O)C(C)C

Canonical SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C)O)C(C)C

Origin of Product

United States

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